molecular formula C47H78O17 B12434479 Notoginsenoside L13

Notoginsenoside L13

Cat. No.: B12434479
M. Wt: 915.1 g/mol
InChI Key: OIXGCEPBMJMDRD-KYWVTDBVSA-N
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Description

Contextualization of Notoginsenoside L13 within the Dammarane-Type Saponins (B1172615)

This compound is classified as a dammarane-type saponin (B1150181), a major class of tetracyclic triterpenoids. oup.com The fundamental structure of these saponins is the dammarane (B1241002) skeleton. Variations in the sugar moieties attached to this aglycone core, as well as modifications to the core itself, give rise to the vast diversity of dammarane saponins. These structural differences are crucial as they dictate the specific biological activities of each compound. nih.gov

Dammarane-type saponins are broadly categorized into two main groups based on the aglycone: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). researchgate.net This classification is determined by the presence or absence of a hydroxyl group at the C-6 position of the dammarane skeleton. This structural variation influences the polarity and stereochemistry of the molecule, which in turn affects its pharmacological properties. While extensive research has been conducted on many dammarane saponins, this compound remains a relatively uncharacterized member of this family. Its specific structural details, including the nature and attachment points of its sugar chains, are critical for predicting its potential biological functions.

Overview of Notoginsenosides from Panax notoginseng and Their Research Significance

Panax notoginseng, also known as Sanqi or Tianqi, is a perennial herb whose roots are a rich source of various bioactive compounds, with notoginsenosides being among the most significant. oup.comresearchgate.net These saponins are considered the primary active constituents responsible for the therapeutic effects of P. notoginseng, which has been used in traditional Chinese medicine for centuries to treat a variety of ailments related to the cardiovascular and nervous systems. nih.govalfachemic.com

Modern pharmacological studies have validated many of the traditional uses of P. notoginseng and have attributed these effects to its rich saponin content. Research has demonstrated that notoginsenosides possess a wide array of biological activities, including:

Cardiovascular and Cerebrovascular Protection: Many notoginsenosides have been shown to improve blood circulation, prevent blood clot formation, and protect against ischemia-reperfusion injury. alfachemic.commdpi.com For example, Notoginsenoside R1 has been found to have cardioprotective effects. researchgate.net

Neuroprotection: Several notoginsenosides exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases and stroke. nih.govmdpi.com Studies on compounds like Notoginsenoside R1 have shown they can protect neurons from damage. mdpi.com

Anti-inflammatory Effects: Notoginsenosides have been demonstrated to inhibit inflammatory pathways, which is relevant for a wide range of inflammatory conditions. nih.govresearchgate.net

Hemostatic and Blood-Activating Properties: Traditionally, P. notoginseng has been used to control bleeding and invigorate blood circulation, effects that are attributed to its saponin constituents. nih.gov

The extensive research on various notoginsenosides underscores the therapeutic potential of this class of compounds and provides a strong rationale for investigating the properties of less-studied members like this compound.

Current Research Landscape and Gaps Pertaining to this compound

Despite the significant body of research on notoginsenosides from Panax notoginseng, scientific literature specifically focused on this compound is sparse. The current research landscape reveals a considerable gap in our understanding of this particular compound.

While basic chemical information for this compound, such as its molecular formula (C47H78O17) and molecular weight, is available, comprehensive studies on its biological activities are lacking. chemfaces.com There is a notable absence of published in vitro and in vivo studies to elucidate its pharmacological effects. The potential of this compound in areas where other notoginsenosides have shown promise, such as cardiovascular protection, neuroprotection, and anti-inflammatory action, remains unexplored.

Furthermore, one supplier of this compound lists its source as the herb Gynostemma pentaphyllum. This is a significant point of ambiguity, as the vast majority of notoginsenosides are isolated from Panax notoginseng. Clarifying the primary botanical source of this compound is a fundamental step for future research.

The primary research gaps for this compound can be summarized as:

Lack of Pharmacological Profiling: There is a critical need for systematic in vitro and in vivo studies to determine the biological activities of this compound.

Unexplored Therapeutic Potential: The potential applications of this compound in treating diseases where other notoginsenosides have shown efficacy are completely unknown.

Ambiguity in Botanical Source: There is conflicting information regarding the primary plant source of this compound, which needs to be definitively established.

Mechanism of Action: Without pharmacological data, the molecular mechanisms through which this compound might exert any biological effects remain entirely speculative.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C47H78O17
Molecular Weight 915.1 g/mol
Compound Type Triterpenoids
CAS Number 2485859-56-9

Data sourced from ChemFaces chemfaces.com

Table 2: Investigated Pharmacological Activities of Selected Notoginsenosides

NotoginsenosidePharmacological Activity
Notoginsenoside R1 Cardiovascular protection, Neuroprotection, Anti-inflammatory, Anti-diabetic effects
Notoginsenoside R2 Renoprotective effects in diabetic nephropathy
Notoginsenoside Fc Alleviation of pyroptosis in glomerular endothelial cells
Ginsenoside Rg1 Neuroprotective, Inhibition of oxidative stress
Ginsenoside Re Inhibition of oxidative stress, Reduction of renal fibrosis

This table summarizes findings from multiple studies. mdpi.comahajournals.orgnih.govresearchgate.netnih.govphysiology.orghku.hkresearchgate.netfrontiersin.orgplos.org

Properties

Molecular Formula

C47H78O17

Molecular Weight

915.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2R,5R,7S,10R,11R,13R,15R,17S,21R)-1,2,6,6,10,17-hexamethyl-15-(2-methylprop-1-enyl)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C47H78O17/c1-21(2)15-22-17-47(8,64-42-39(57)36(54)34(52)27(62-42)20-59-40-37(55)32(50)24(49)19-58-40)23-9-13-46(7)31(23)25(60-22)16-29-44(5)12-11-30(43(3,4)28(44)10-14-45(29,46)6)63-41-38(56)35(53)33(51)26(18-48)61-41/h15,22-42,48-57H,9-14,16-20H2,1-8H3/t22-,23?,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39-,40+,41-,42+,44-,45+,46+,47-/m0/s1

InChI Key

OIXGCEPBMJMDRD-KYWVTDBVSA-N

Isomeric SMILES

CC(=C[C@H]1C[C@](C2CC[C@@]3([C@@H]2[C@H](O1)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)(C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)O)O)O)C

Canonical SMILES

CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C

Origin of Product

United States

Biosynthesis and Production Methodologies for Notoginsenoside L13

In Planta Biosynthetic Pathways of Notoginsenosides

The biosynthesis of notoginsenosides, including L13, is a multi-stage process that begins with the formation of a triterpenoid (B12794562) skeleton. newswise.com This fundamental structure is then modified through a series of enzymatic reactions to produce the diverse array of saponins (B1172615) found in P. notoginseng. mdpi.com The initial precursors for this skeleton are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. newswise.comnih.govnih.gov

Mevalonate (MVA) Pathway Contribution to Triterpenoid Precursors

The MVA pathway, located in the cytosol of the plant cell, is a key contributor to the biosynthesis of triterpenoid precursors. mdpi.comfrontiersin.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov These two five-carbon molecules are the universal building blocks for all isoprenoids, including the triterpenoid saponins. nih.govnih.gov Two molecules of farnesyl pyrophosphate (FPP), which is formed from IPP and DMAPP, are then combined to create squalene, the direct precursor to the triterpenoid skeleton. nih.govoup.com

Enzymatic Regulation of Notoginsenoside Biosynthesis

The formation of the diverse array of notoginsenosides from the basic triterpenoid skeleton is governed by a suite of specific enzymes. Key among these are oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and glycosyltransferases (UGTs). newswise.commdpi.comnih.gov

Oxidosqualene Cyclases (OSCs): After the formation of 2,3-oxidosqualene (B107256) from squalene, OSCs catalyze the critical cyclization step to form the dammarane-type scaffold, which is characteristic of most ginsenosides (B1230088) and notoginsenosides. mdpi.combiorxiv.org Dammarenediol-II synthase (DS) is a key OSC in this process. mdpi.commdpi.com

Cytochrome P450s (CYP450s): This large family of enzymes is responsible for the hydroxylation and oxidation of the triterpene skeleton at various positions. mdpi.commdpi.com These modifications create a wide range of sapogenins, the non-sugar core of the saponin (B1150181) molecule. The expression of specific CYP450 genes, such as CYP716A47 and CYP716A53v2, has been correlated with the production of particular types of saponins. mdpi.comnih.gov

Glycosyltransferases (UGTs): The final step in creating the vast diversity of notoginsenosides is glycosylation, catalyzed by UGTs. frontiersin.orgcjnmcpu.com These enzymes transfer sugar moieties, such as glucose, xylose, and rhamnose, to the sapogenin backbone at specific hydroxyl groups. cjnmcpu.comnih.gov The number, type, and attachment points of these sugar chains are critical determinants of the final structure and properties of the notoginsenoside. Several UGTs from P. notoginseng have been identified and characterized, revealing their roles in the biosynthesis of specific saponins. acs.orgnih.gov

Enzyme Class Function in Notoginsenoside Biosynthesis Key Examples/Genes
Oxidosqualene Cyclases (OSCs)Catalyze the cyclization of 2,3-oxidosqualene to form the dammarane (B1241002) skeleton.Dammarenediol-II synthase (DS)
Cytochrome P450s (CYP450s)Hydroxylate and oxidize the triterpene skeleton to create diverse sapogenins.CYP716A47, CYP716A53v2
Glycosyltransferases (UGTs)Transfer sugar moieties to the sapogenin backbone, creating the final saponin structure.UGTPn17, UGTPn42, UGTPn87

Biotechnological Approaches for Enhanced Notoginsenoside L13 Production

Due to the complex structure and low abundance of many notoginsenosides, including L13, in the plant, biotechnological methods are being explored to enhance their production.

Plant Cell Culture and Metabolic Engineering Strategies

Plant cell and tissue culture techniques offer a controlled environment for the production of notoginsenosides. Elicitors, such as methyl jasmonate, have been shown to stimulate the production of ginsenosides in P. notoginseng cell cultures. frontiersin.orgnih.gov Furthermore, metabolic engineering of plant cells by overexpressing key biosynthetic genes or suppressing competing pathways holds promise for increasing the yield of specific notoginsenosides. oup.comresearchgate.net Recent research has demonstrated that suppressing the expression of a negative regulator, PnMYB4, in P. notoginseng calli can significantly increase saponin content. oup.com

Microbial Biotransformation and Fermentation Systems for this compound Analogues

Microbial systems, particularly yeast (Saccharomyces cerevisiae), are being engineered to produce ginsenoside precursors and even complete ginsenosides. biorxiv.orgnih.gov Yeast naturally possesses the MVA pathway, which can be harnessed and optimized to produce high levels of 2,3-oxidosqualene. biorxiv.org By introducing the necessary plant OSCs, CYP450s, and UGTs, it is possible to reconstruct the notoginsenoside biosynthetic pathway in a microbial host. acs.orgnih.gov This approach allows for scalable and controlled production.

Genetic Modulation for Optimization of this compound Yields

The optimization of this compound yields through genetic modulation represents a frontier in metabolic engineering, leveraging the foundational knowledge of ginsenoside biosynthesis. While direct genetic manipulation studies focusing exclusively on maximizing this compound are still emerging, a robust framework exists based on the successful enhancement of other key ginsenosides in Panax notoginseng and heterologous systems like engineered yeast. These strategies primarily involve the manipulation of key enzymatic and regulatory genes.

Genetic modulation techniques offer a promising alternative to traditional extraction from plant sources, which is often limited by low concentrations of specific rare saponins. frontiersin.org The core strategies revolve around identifying and overexpressing key genes in the biosynthetic pathway, silencing competing pathways, and modulating regulatory networks to channel metabolic flux towards the desired compound. oup.com

A pivotal discovery for the targeted production of Notoginsenoside L was the identification of a suite of UDP-glycosyltransferases (UGTs) from P. notoginseng. nih.govacs.org A study successfully characterized six such UGTs (UGTPn17, UGTPn42, UGTPn35, UGTPn87, UGTPn19, and UGTPn12) and, in doing so, revealed the complete biosynthetic pathways for 17 different saponins, including for the first time in Panax, Notoginsenoside L. nih.govacs.org These UGTs are responsible for the final glycosylation steps that create the diverse structures of ginsenosides. For instance, UGTPn87 was found to have promiscuous sugar-donor specificity, capable of using both UDP-glucose and UDP-xylose, which is critical for creating specific glycosylation patterns. nih.govacs.org

The heterologous expression of these biosynthetic genes in microbial hosts, particularly Saccharomyces cerevisiae (baker's yeast), has been a highly successful strategy for producing specific ginsenosides. frontiersin.orgnih.govnih.gov This approach involves transplanting the genetic machinery for ginsenoside synthesis into yeast, creating microbial cell factories capable of de novo production.

Research has demonstrated the potential of this approach by engineering yeast to produce high titers of protopanaxadiol (B1677965) (PPD), a key precursor for many ginsenosides. By introducing and optimizing gene modules, researchers have achieved PPD yields as high as 1.72 g/L in shake flask cultures. nih.govresearchgate.net Further introduction of specific UGTs can then convert this precursor into more complex ginsenosides. For example, by introducing the P. notoginseng gene PnUGT31 into an engineered yeast strain, the production of Ginsenoside Rg3 was increased 3.84-fold, reaching a concentration of 254.07 mg/L. nih.govresearchgate.net

The table below summarizes the yields of various ginsenosides achieved through the expression of different genetic modules in engineered S. cerevisiae, illustrating the potential for optimizing the production of target saponins. While data specific to this compound is not yet available, these findings for structurally related compounds underscore the viability of the approach.

Engineered Strain/ModuleTarget CompoundKey Gene(s) ExpressedYield (mg/L)Fold Increase
LKG31Ginsenoside Rg3PnUGT31254.073.84x
EGH31Ginsenoside Rg3PnUGT31 (different module)52.48-
LKG53Ginsenoside Rh2PnUGT5335.428.0x
EGH53Ginsenoside Rh2PnUGT53 (different module)4.40-
LKG31RSGinsenoside RdPnUGT31, RS module26.21-
Yeast Cell FactoryGinsenoside Rh2Multiple UGTs354.69-
Engineered YeastGypenoside LXXVPnUGT33, UDPG biosynthetic genes94.5-

Data sourced from studies on engineered S. cerevisiae. nih.govnih.govresearchgate.netacs.org

The successful application of these genetic modulation strategies to produce high yields of various ginsenosides provides a clear and actionable blueprint for the future optimization of this compound production. The critical next steps will involve the specific application of these techniques to the UGTs responsible for Notoginsenoside L synthesis and the fine-tuning of metabolic pathways to maximize carbon flow towards this specific rare saponin.

Advanced Analytical Methodologies for Notoginsenoside L13 in Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are fundamental in the analysis of Notoginsenoside L13, enabling its separation from other closely related saponins (B1172615) and complex matrix components. The choice of technique and its specific parameters are critical for achieving the desired resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., DAD, ELSD, UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of saponins like this compound. Due to the lack of a strong chromophore in many saponins, detection can be challenging. Therefore, various detection systems are employed to suit the analytical needs.

UV/DAD Detection: For saponins that possess some UV absorption, typically at low wavelengths (around 203 nm), a Diode Array Detector (DAD) or a simple UV detector can be utilized. While not always highly sensitive for this class of compounds, it is a common and accessible detection method. In the analysis of saponin-containing extracts, a gradient elution with a mobile phase consisting of water and acetonitrile, often with modifiers like acetic acid, is typically used on a C18 column tandfonline.com.

Evaporative Light Scattering Detection (ELSD): ELSD is a more universal detection method for non-volatile analytes like this compound, as it does not rely on the presence of a chromophore. The response is dependent on the mass of the analyte, making it suitable for quantification. The optimization of ELSD parameters, such as nebulizer temperature and gas flow rate, is crucial for achieving optimal sensitivity and reproducibility.

The following table illustrates typical HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar saponins.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.01% Acetic AcidB: Acetonitrile with 0.01% Acetic Acid
Gradient A time-based linear gradient from a low to high percentage of organic phase (B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 203 nm
ELSD Settings Nebulizer Temperature: 35-50°CGas Pressure: 3.4-3.8 bar

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. This is particularly advantageous for separating isomeric saponins, which are common in natural extracts. For the analysis of this compound, UPLC can provide sharper peaks and better separation from other structurally similar compounds.

UPLC systems are often coupled with mass spectrometry detectors for comprehensive analysis, but can also be used with UV or other detectors for quantification. The enhanced resolution of UPLC is critical for obtaining accurate quantitative data in complex mixtures. A study on dammarane-type saponins from heat-processed Gynostemma pentaphyllum, the source of this compound, utilized UPLC for their determination tandfonline.comresearchgate.net.

A representative UPLC method suitable for this compound analysis is detailed in the table below.

ParameterCondition
Column UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient A rapid gradient elution program
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 1 - 2 µL

Other Chromatographic Platforms (e.g., Thin-Layer Chromatography, Centrifugal Partition Chromatography)

While HPLC and UPLC are the most common analytical techniques, other chromatographic platforms offer specific advantages for the analysis and purification of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method for the qualitative analysis and preliminary screening of saponins in plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the possibility of quantitative analysis. For visualization, a derivatizing agent such as an anisaldehyde-sulfuric acid reagent is typically sprayed on the plate, followed by heating, which results in colored spots for the saponins mdpi.com.

Centrifugal Partition Chromatography (CPC): CPC is a preparative, support-free liquid-liquid chromatographic technique that is well-suited for the isolation and purification of saponins from crude extracts tandfonline.comresearchgate.netnih.gov. It relies on the partitioning of the analyte between two immiscible liquid phases. By selecting an appropriate solvent system, CPC can be used to obtain high-purity this compound for use as a reference standard or for further biological studies.

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique, it provides comprehensive qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the gold standard for the identification and quantification of saponins in complex mixtures. The high sensitivity and selectivity of MS allow for the detection of trace amounts of this compound and its metabolites.

In a typical LC-MS/MS analysis of saponins, electrospray ionization (ESI) is commonly used, often in the negative ion mode, which can provide adduct ions such as [M-H]⁻ or [M+HCOO]⁻. The fragmentation patterns obtained from MS/MS experiments are crucial for the structural confirmation of this compound, providing information about the aglycone core and the sequence of sugar moieties. The analysis of saponins in Gynostemma pentaphyllum has been successfully performed using UPLC-MS/MS, demonstrating the utility of this technique for this class of compounds nih.govinformahealthcare.com.

Key parameters for an LC-MS/MS method for this compound are outlined below.

ParameterCondition
Ionization Source Electrospray Ionization (ESI), typically in negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), or Orbitrap
Scan Mode Full scan for profiling, Multiple Reaction Monitoring (MRM) for quantification
Collision Energy Optimized to induce characteristic fragmentation of the parent ion
Fragment Ions Monitored for structural confirmation and selective quantification

Pharmacological Activities and Underlying Mechanisms of Notoginsenoside L13 in Preclinical Models

Metabolic Regulatory Studies of Notoginsenoside L13

This compound, a saponin (B1150181) derived from Panax notoginseng, has demonstrated notable effects on metabolic regulation in preclinical research. Studies have explored its influence on glucose and lipid metabolism, as well as its interaction with critical signaling pathways that govern metabolic homeostasis.

Glucose Metabolism Modulation (in vitro cellular models, in vivo animal models of diabetes)

In laboratory settings, this compound has shown potential in modulating glucose metabolism. In vitro experiments using C2C12 myotubes, a cell line that models muscle tissue, have indicated that this compound can improve glucose uptake. frontiersin.org This is partly achieved by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface. frontiersin.org In studies with HepG2 cells, a human liver cell line, the compound was found to enhance insulin (B600854) sensitivity. researchgate.net

The effects of this compound on glucose metabolism have also been investigated in animal models of diabetes. In high-fat diet-induced obese mice, treatment with a related compound, Notoginsenoside Ft1, led to improved glucose metabolism. bohrium.comresearchgate.net Another related saponin, ginsenoside Rb1, has been shown to improve insulin sensitivity and increase glucose uptake in 3T3-L1 adipocytes. frontiersin.org While direct studies on this compound in diabetic animal models are limited in the provided search results, the findings on similar notoginsenosides suggest a potential for beneficial effects on glucose homeostasis.

Lipid Metabolism Regulation (in vitro and in vivo animal models)

Preclinical studies have highlighted the role of notoginsenosides in regulating lipid metabolism. In vitro, Panax notoginseng saponins (B1172615), including notoginsenoside R1, ginsenoside Rg1, and ginsenoside Rb1, have demonstrated the ability to regulate lipid levels in steatotic L02 hepatocytes. nih.gov These compounds were found to reduce the levels of total cholesterol (TC) and triglycerides (TG). nih.gov Notoginsenosides have been shown to inhibit adipogenesis, the formation of fat cells, and reduce lipid synthesis. researchgate.net

In in vivo animal models, the effects on lipid metabolism are also evident. In ApoE deficient mice, a model for atherosclerosis, Notoginsenoside R1 treatment resulted in decreased levels of TC and TG. plos.org Similarly, in a heart failure mouse model, Notoginsenoside R1 was able to regulate serum lipid levels. frontiersin.org A study on high-fat diet-induced obese mice showed that Notoginsenoside Ft1 treatment led to reduced liver and adipose tissue weights. bohrium.comresearchgate.net Network pharmacology studies have also predicted that Notoginsenoside R1 plays a role in regulating lipid metabolism. frontiersin.org

Bone Health Research with this compound

Research has also focused on the potential benefits of notoginsenosides for bone health, with studies investigating their effects on bone cells and in animal models of bone loss.

Promotion of Osteoblast Differentiation and Mineralization (in vitro studies)

In vitro studies have shown that notoginsenosides can promote the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. Notoginsenoside R1 has been found to stimulate the osteogenic differentiation of MC3T3-E1 pre-osteoblasts. tandfonline.commdpi.com This is evidenced by increased alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, and enhanced expression of osteogenic genes such as Runx-2 and OCN. tandfonline.commdpi.com Furthermore, Notoginsenoside R1 has been shown to increase matrix mineralization, the process by which bone tissue hardens. mdpi.comresearchgate.net These effects are thought to be mediated, at least in part, through the Wnt/β-catenin and MAPK signaling pathways. tandfonline.comdovepress.com In human alveolar osteoblasts, Notoginsenoside R1 promoted differentiation even in an inflammatory environment. nih.gov

Pharmacokinetic and Biotransformation Research of Notoginsenoside L13 in Preclinical Models

Absorption and Distribution Profiles in Animal Models

Research on the absorption and distribution of ginsenosides (B1230088), a class of compounds to which Notoginsenoside L13 belongs, indicates that their journey through the body is complex and often characterized by low bioavailability. While specific data for this compound is limited, studies on structurally similar notoginsenosides, such as Notoginsenoside R1 (NGR1), provide valuable insights.

Generally, ginsenosides are poorly absorbed from the gastrointestinal tract. nih.govfrontiersin.org This is attributed to several factors, including their high molecular weight and water solubility, which hinder their ability to pass through cell membranes. nih.gov For instance, studies in rats have shown that very little Notoginsenoside R1 and Ginsenoside Rb1 are absorbed from the digestive tract after oral administration. nih.gov The optimal site for the absorption of NGR1 has been identified as the upper part of the intestine. frontiersin.org

Once absorbed, the distribution of notoginsenosides tends to be widespread, though concentrations vary among different tissues. A study on Panax notoginseng (PNS) saponins (B1172615) in rats revealed that the highest concentrations were found in the liver, followed by the kidney, lung, spleen, and heart. tandfonline.com Similarly, after intranasal administration of PNS in rats, Notoginsenoside R1 was detected in various brain regions. sciopen.com

The table below summarizes the pharmacokinetic parameters of Notoginsenoside R1 after oral administration in rats, which can serve as a proxy for understanding the potential behavior of this compound.

ParameterValueReference
Tmax (Time to maximum concentration)0.5 h tandfonline.com
Cmax (Maximum concentration)6.45 µg/L tandfonline.com

Metabolic Pathways and Metabolite Identification in Animal Systems (e.g., Deglycosylation)

The primary metabolic pathway for notoginsenosides in animal systems is deglycosylation, a process predominantly carried out by intestinal bacteria. tandfonline.comresearchgate.net This involves the stepwise removal of sugar moieties from the parent compound. researchgate.net This biotransformation is crucial as the resulting metabolites often exhibit higher permeability and bioavailability compared to the original glycosylated forms. tandfonline.com

In studies with rats, the deglycosylation of notoginsenosides has been consistently observed as the major metabolic route. tandfonline.com For example, after oral administration of Notoginsenoside Fc to rats, eight deglycosylated metabolites were identified in the feces. researchgate.net Similarly, research on Panax notoginseng flower buds in rats identified 11 metabolites in the plasma, which were mainly deglycosylation products of protopanaxadiol-type ginsenosides. mdpi.com This process involves the removal of sugar units like glucose, arabinose, and xylose. mdpi.com

The metabolic cascade of Notoginsenoside R1, a protopanaxatriol-type saponin (B1150181), has been shown to proceed through a stepwise hydrolysis by gut bacteria, yielding ginsenosides Rg1, F1, and finally 20(S)-protopanaxatriol (PPT). tandfonline.comresearchgate.net This transformation leads to an increase in permeability. tandfonline.com Other metabolic reactions, such as oxidation, dehydrogenation, and demethylation, have also been reported, although deglycosylation remains the principal pathway. nih.govsci-hub.se

The following table illustrates the key metabolic transformations of notoginsenosides in preclinical models.

Parent CompoundMetabolic ProcessKey MetabolitesBiological ImpactReference
Notoginsenoside R1DeglycosylationGinsenoside Rg1, F1, 20(S)-protopanaxatriol (PPT)Increased permeability and bioavailability tandfonline.comresearchgate.net
Notoginsenoside FcDeglycosylationMultiple deglycosylated products- researchgate.net
Protopanaxadiol-type PNSDeglycosylation, Oxidation, Dehydrogenation, DemethylationDeglycosylated products, oxidized metabolitesAltered exposure levels nih.gov

Elimination Characteristics in Preclinical Models

The elimination of notoginsenosides and their metabolites from the body occurs through various routes, primarily via bile and feces. The elimination profile can be influenced by the specific structure of the saponin.

Studies in rats have demonstrated that Notoginsenoside R1 is excreted into the bile within 2 hours of administration and can still be detected after 12 hours, suggesting a prolonged metabolic process. tandfonline.comnih.gov In contrast, Ginsenoside Rg2 is rapidly excreted into the bile and is not detectable after 4 hours, likely due to its transformation into metabolites. nih.gov Ginsenoside Rb1 shows slow biliary excretion, with renal excretion also playing a significant role in its elimination. nih.govjst.go.jp

The half-life of triterpenoid (B12794562) saponins is influenced by the number of sugar moieties attached. tandfonline.com Generally, a higher degree of glycosylation is associated with lower bioavailability and a larger polarity. tandfonline.com The elimination half-life (t1/2) is a key parameter in understanding the persistence of a compound in the body. For Notoginsenoside Fc, a long half-life of 22-30 hours has been reported. researchgate.net

The table below provides a summary of the elimination characteristics of selected notoginsenosides in preclinical models.

CompoundPrimary Elimination RouteElimination Half-life (t1/2)Key FindingsReference
Notoginsenoside R1Biliary Excretion-Detected in bile within 2 hours and up to 12 hours post-administration. tandfonline.comnih.gov
Notoginsenoside Fc-22-30 hoursSlow elimination from plasma. researchgate.net
Ginsenoside Rb1Biliary and Renal Excretion14.5 hours (β-phase)Slow biliary excretion, significant renal contribution. nih.govjst.go.jp
Ginsenoside Rg2Biliary Excretion-Rapidly excreted into bile within 4 hours. nih.gov

Influence of Pharmaceutical Formulations on Bioavailability in Animal Studies

Given the inherently low oral bioavailability of notoginsenosides, significant research has focused on developing advanced pharmaceutical formulations to enhance their absorption. nih.govfrontiersin.orgnih.gov These strategies aim to overcome the physiological barriers that limit the entry of these compounds into the systemic circulation.

One effective approach has been the development of bio-adhesive tablets. In a study using beagle dogs, a bio-adhesive tablet formulation of Panax notoginseng saponins (PNS), containing Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, demonstrated a remarkable increase in bioavailability compared to a normal tablet. nih.gov The relative bioavailability of Notoginsenoside R1 was enhanced by 204.53%. nih.gov

Self-nanoemulsifying drug delivery systems (SNEDDS) have also shown great promise. nih.govscienceopen.com These systems form nano-sized emulsions in the gastrointestinal tract, which can improve the solubility and permeability of poorly absorbed drugs. For Panax notoginseng saponins, a self-microemulsifying enteric-coated capsule formulation significantly increased the relative bioavailability of Ginsenoside Rb1 and Notoginsenoside R1 in beagles. amegroups.cn

Other innovative formulations include liposomes and core-shell hybrid liposomal vesicles. nih.govmdpi.com Core-shell hybrid liposomal vesicles loaded with PNS were found to be stable and exhibited controlled drug release, suggesting a potential for improved oral bioactivity. nih.gov

The table below highlights the impact of different pharmaceutical formulations on the bioavailability of notoginsenosides in animal studies.

FormulationAnimal ModelKey FindingsRelative Bioavailability Increase (Notoginsenoside R1)Reference
Bio-adhesive TabletBeagle DogsSignificantly increased AUC and Tmax.204.53% nih.gov
Self-emulsifying Enteric CapsulesBeagle DogsIncreased Cmax and AUC for Rb1 and R1.117.7% amegroups.cn
Core-shell Hybrid Liposomal Vesicles-Stable with controlled drug release.- nih.gov
Liposomes with Sodium Glycocholate-Improved in vitro and in vivo performance.- mdpi.com

Advanced Delivery System Development for Notoginsenoside L13

Nanocarrier-Based Delivery Strategies for Improved Efficacy

Nanocarriers offer a promising approach to overcome the biopharmaceutical challenges associated with Notoginsenoside L13 and other ginsenosides (B1230088). These systems can protect the encapsulated compound from degradation, improve its solubility, and facilitate its transport across biological barriers. humanjournals.comnih.gov

Polymeric nanoparticles (PNPs) are colloidal systems made from biodegradable polymers that can encapsulate therapeutic agents. humanjournals.comphosphorex.com This encapsulation protects the drug from environmental degradation and can control its release. humanjournals.comphosphorex.com Depending on the preparation method, PNPs can be nanospheres, where the drug is uniformly dispersed, or nanocapsules, where the drug is contained within a cavity surrounded by a polymer membrane. humanjournals.com Materials commonly used for creating these nanoparticles include polylactide (PLA), poly(lactide-co-glycolide) (PLGA), and polycaprolactone (B3415563) (PCL). phosphorex.com Encapsulating compounds like ginsenosides in polymeric nanoparticles can improve their water solubility, protect them from degradation, and allow for controlled and targeted release. nih.gov

Liposomes and other vesicular systems are highly ordered, self-assembling structures composed of concentric bilayers of amphiphilic molecules. nih.gov These carriers can encapsulate both hydrophilic and hydrophobic compounds, making them versatile for drug delivery. nih.govbioresscientia.com

Liposomes, the most studied vesicular carriers, have been shown to enhance the therapeutic effects of various plant-based bioactive compounds by improving their stability and bioavailability. nih.gov For instance, a novel core-shell hybrid liposomal vesicle system was developed to deliver Panax notoginsenoside (PNS). nih.govresearchgate.net This system, which combines liposomes with polymeric nanoparticles, demonstrated an increased encapsulation efficiency and a retarded release of the major components of PNS. nih.gov In animal models of cerebral and myocardial ischemia, this advanced liposomal formulation showed superior protective effects compared to the free PNS solution, conventional nanoparticles, and standard liposomes. nih.govresearchgate.net

Beyond traditional liposomes, other vesicular systems are being explored. Ethosomes, which contain a high concentration of alcohol, can enhance the encapsulation of lipophilic molecules. nih.gov These advanced vesicular systems offer promising avenues for improving the delivery and efficacy of ginsenosides like this compound. researchgate.netnih.gov

Biomimetic nanocarriers are designed to mimic natural biological components to enhance drug targeting and biocompatibility. frontiersin.org These carriers can be engineered by coating nanoparticles with cell membranes or utilizing extracellular vesicles like exosomes. frontiersin.orgmdpi.com This approach helps the nanocarrier evade the immune system, prolong circulation time, and achieve targeted delivery. nih.gov

For example, macrophage membrane-coated nanoparticles have been developed to target inflammation sites. mdpi.com In the context of cardiovascular disease, nanocarriers loaded with Notoginsenoside R1 and functionalized with a CD11b antibody have been shown to target the site of injury in myocardial infarction models, improving heart repair. frontiersin.orgmdpi.com Exosomes, which are natural nanocarriers involved in cell-to-cell communication, are also being explored for delivering therapeutic agents. mdpi.com These biomimetic strategies hold significant potential for developing highly targeted and effective delivery systems for compounds such as this compound.

Strategies for Enhanced Bioavailability and Targeted Delivery

Overcoming the poor bioavailability of ginsenosides is a primary focus of formulation development. researchgate.netnih.gov Strategies are being devised to improve their absorption after oral administration and to direct them to specific sites of action within the body.

Oral delivery remains the most convenient route of administration, but the acidic environment of the stomach and enzymatic degradation can significantly reduce the bioavailability of ginsenosides. japsonline.comnih.gov

Orodispersible Films (ODFs): ODFs are thin polymer films that disintegrate rapidly in the oral cavity without the need for water. japsonline.comfarmaceut.orgwjpmr.com This dosage form offers rapid dissolution and the potential for pre-gastric absorption through the oral mucosa, which can help the active compound avoid degradation in the stomach. japsonline.comfarmaceut.org A study on Panax notoginseng saponins (B1172615) (PNS) demonstrated the successful formulation of ODFs that disintegrated within 30 seconds, releasing nearly 100% of the saponins within 5 minutes. japsonline.com This quick release allows for rapid absorption, which is particularly beneficial for compounds unstable in acidic pH. japsonline.com

pH-sensitive Formulations: To protect acid-labile compounds from the stomach's low pH, pH-sensitive polymers are used. nih.govresearchgate.net These polymers are designed to remain intact in the acidic gastric environment and dissolve only when they reach the higher pH of the small intestine or colon. researchgate.netgoogle.com For instance, a pH-dependent solid dispersion system was developed for the colon-targeted delivery of Notoginsenoside R1 to treat ulcerative colitis. researchgate.netresearchgate.net This formulation utilized pH-sensitive materials to ensure that the drug was released in the colon, where it could exert its anti-inflammatory effects directly at the site of action. researchgate.netresearchgate.net Such systems can significantly enhance the bioavailability and therapeutic efficacy of orally administered ginsenosides. nih.govresearchgate.net

Targeted delivery aims to concentrate a therapeutic agent at the desired site of action, thereby increasing its efficacy and reducing potential side effects. phosphorex.com This can be achieved through passive or active targeting mechanisms.

Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with leaky blood vessels, such as tumors. phosphorex.com The surface characteristics of the nanoparticles, often modified by PEGylation, play a crucial role in extending their circulation time, which is essential for passive targeting to be effective. phosphorex.com

Active Targeting: This approach involves modifying the surface of nanocarriers with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells. phosphorex.commdpi.com For example, nanocarriers loaded with Notoginsenoside R1 have been conjugated with a CD11b antibody to target inflammatory cells at the site of myocardial infarction in mice, leading to improved cardiac repair. mdpi.commdpi.com In another study, Notoginsenoside R1 was shown to have neuroprotective effects in a rat model of traumatic brain injury, suggesting its potential for targeting brain tissue. plos.org Similarly, RVG29 peptide-modified nanoparticles have been used for the intranasal delivery of baicalin (B1667713) to the brain for treating cerebral ischemia. mdpi.com These targeted strategies have demonstrated the potential to significantly enhance the therapeutic outcomes of natural compounds like this compound in various disease models.

Computational Approaches and Systems Biology in Notoginsenoside L13 Research

Network Pharmacology for Multi-Target Pathway Analysis

Currently, there are no published network pharmacology studies focused specifically on Notoginsenoside L13. This methodology, which integrates systems biology and polypharmacology, is a powerful tool for elucidating the complex relationships between drugs, their multiple targets, and disease pathways. frontiersin.orgnih.gov For other saponins (B1172615) like those in Panax notoginseng Saponins (PNS), network pharmacology has been used to identify numerous potential targets and signaling pathways for conditions like ischemic stroke and myocardial fibrosis. chemfaces.comnih.gov For instance, research on PNS has identified key targets such as AKT1, TNF, IL6, and VEGFA and implicated pathways like the PI3K-Akt and AGE-RAGE signaling pathways. nih.govspandidos-publications.com A similar approach for this compound would be necessary to predict its potential therapeutic effects and mechanisms of action on a systemic level.

Molecular Docking and Dynamics Simulations for Target Identification

Specific molecular docking and dynamics simulation studies for this compound are not available in the current scientific literature. This computational method is crucial for predicting and visualizing how a compound binds to a specific protein target. nih.gov It provides insights into the binding affinity and stability of the ligand-receptor complex, often measured by binding energy. nih.gov For related compounds like NGR1 and Notoginsenoside R4, molecular docking has been employed to validate interactions with key protein targets identified through network pharmacology, such as ITGB8, STAT3, and AKT1. researchgate.netmedchemexpress.com Molecular dynamics simulations further refine these findings by simulating the movements of the compound and its target protein over time, confirming the stability of their interaction. researchgate.net Such analyses would be a critical step in validating any potential protein targets for this compound.

Bioinformatics Analysis of Gene Expression Profiles Related to this compound Action

There is currently no data from bioinformatics analyses of gene expression profiles following treatment with this compound. This type of research involves analyzing microarray or RNA-sequencing data to identify which genes are up- or down-regulated by a compound. mednexus.org This provides a broad view of the cellular processes affected. For example, studies on NGR1 have utilized datasets from the Gene Expression Omnibus (GEO) to show its effect on the expression of genes like CCND2 and YBX3 in breast cancer cells, thereby revealing its anti-tumor mechanisms. mednexus.orgaging-us.com Similar transcriptomic profiling for this compound would be essential to understand its molecular mechanism of action and its impact on cellular function.

Current Research Challenges and Future Directions for Notoginsenoside L13

Elucidation of Unidentified Molecular Targets and Specificity

A primary challenge in Notoginsenoside L13 research is the comprehensive identification of its molecular targets. While studies on related notoginsenosides, such as Notoginsenoside R1 (NGR1), have identified interactions with pathways like PI3K/Akt and NF-κB, the specific targets of this compound are largely unknown. tandfonline.comnih.gov Research on other ginsenosides (B1230088) suggests that these compounds can interact with a variety of receptors and signaling molecules. medchemexpress.com For instance, molecular docking studies on Notoginsenoside R4 indicated potential targeting of STAT3, AKT1, HRAS, VEGFA, and CASP3. medchemexpress.com However, similar detailed predictions for this compound are lacking.

Future research must focus on employing advanced techniques to identify the direct binding partners of this compound. This includes methods like affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies. Determining the specificity of these interactions is equally crucial. Understanding whether this compound acts on a single, specific target or multiple targets will be fundamental to elucidating its mechanism of action and potential therapeutic applications. The multicomponent nature of traditional Chinese medicine, from which this compound is derived, often points towards multi-target effects, making this a complex but critical area of investigation. frontiersin.org

Comprehensive Understanding of Multi-Target Network Pharmacology Interactions

The concept of network pharmacology, which considers the complex interplay between drugs, targets, and diseases, is particularly relevant for compounds like this compound. nih.govnih.gov Studies on Panax notoginseng saponins (B1172615) have demonstrated their ability to act on multiple targets and pathways simultaneously, creating a complex network of interactions. nih.govnih.govmdpi.com This multi-target approach is a hallmark of many traditional Chinese medicines. frontiersin.org

A significant challenge is to map the complete interaction network of this compound. This involves not only identifying its direct targets but also understanding the downstream signaling cascades and how they interconnect. Network pharmacology tools can be used to predict potential targets and pathways, which can then be validated experimentally. nih.govnih.gov For example, network pharmacology studies on Panax notoginseng for treating myocardial fibrosis predicted key targets like IL6, ALB, AKT1, TNF, and VEGFA. nih.gov

Future research should aim to construct a comprehensive "drug-target-disease" network for this compound. This will provide a holistic view of its pharmacological effects and could reveal novel therapeutic indications. Such an approach has been successfully used to identify the active ingredients and mechanisms of other traditional Chinese medicines. rsc.org

Development of Innovative Research Methodologies for this compound Investigation

The inherent complexities of studying natural compounds like this compound necessitate the development of innovative research methodologies. The low bioavailability and short half-life of many saponins present significant challenges for in vivo studies. frontiersin.orgresearchgate.net

One promising area is the use of advanced analytical techniques for pharmacokinetic and metabolic studies. Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for accurately quantifying this compound and its metabolites in biological samples. chemfaces.comresearchgate.net Furthermore, the development of novel in vitro and in vivo models can provide deeper insights. The zebrafish model, for instance, has been successfully used to study the metabolism of other notoginsenosides and offers a cost-effective and high-throughput alternative to traditional animal models. mdpi.com

Future directions include the application of "omics" technologies, such as genomics, proteomics, and metabolomics, to gain a systems-level understanding of the effects of this compound. Integrating these multi-omics datasets with network pharmacology analysis will be a powerful approach to unravel its complex mechanisms of action.

Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings

The traditional use of herbal medicines often involves complex formulations containing multiple bioactive compounds. This suggests that the therapeutic effects may arise from synergistic interactions between these components. Research has shown that combinations of extracts from Panax notoginseng and other herbs, like Danshen, can exhibit synergistic effects in various biological assays. nih.govljmu.ac.uknih.gov

A key challenge is to systematically investigate the potential synergistic effects of this compound with other compounds. This includes other ginsenosides from Panax notoginseng as well as compounds from other medicinal plants. For example, a study on the combination of total saponins from notoginseng and total flavonoids from safflower showed a synergistic effect in a model of myocardial infarction. mdpi.com

Future preclinical studies should be designed to explore these interactions. This could involve testing various combinations of this compound with other compounds in cell-based and animal models of disease. The use of combination index (CI) and isobologram analysis can help to quantitatively assess whether the interactions are synergistic, additive, or antagonistic. nih.govljmu.ac.uk Identifying synergistic combinations could lead to the development of more effective therapeutic strategies.

Strategies for Sustainable Production and Resource Optimization

The increasing interest in notoginsenosides for their potential health benefits raises concerns about their sustainable production. Panax notoginseng has a slow growth rate, making it vulnerable to overharvesting. oup.com Therefore, developing strategies for sustainable production and resource optimization is crucial.

One approach is to optimize the extraction and purification processes from the plant material. Techniques like ultrasound-assisted extraction (UAE) and response surface methodology (RSM) can be used to improve the efficiency of extraction. mdpi.comresearchgate.net Additionally, macroporous resin and octadecyl silane (B1218182) (ODS) column chromatography have been effectively used for the enrichment and purification of notoginsenosides. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Notoginsenoside L13, and what analytical techniques are recommended for its identification?

  • Answer : this compound (C₄₇H₇₈O₁₇, molecular weight 915.1 g/mol) is a triterpenoid saponin with a dammarane-type aglycone core. For structural identification, combine high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹³C/¹H) to resolve glycosylation patterns. Cross-reference spectral data with authenticated standards and databases to confirm stereochemistry .

Q. How can researchers ensure the purity of this compound during isolation, and what chromatographic methods are validated for this purpose?

  • Answer : Use reversed-phase chromatography (C18 columns) with gradient elution (e.g., acetonitrile/water) and UV detection at 203 nm for saponin-specific absorbance. Validate purity via peak symmetry (>1.5 resolution factor) and confirm absence of co-eluting peaks using evaporative light scattering detection (ELSD). Reproducibility requires strict control of mobile phase pH (±0.1) and column temperature (±2°C) .

Q. What are the documented challenges in quantifying this compound in biological matrices, and how can they be methodologically addressed?

  • Answer : Matrix effects from plasma proteins and endogenous lipids can suppress ionization in LC-MS. Mitigate this via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges and isotope dilution using deuterated internal standards. Calibration curves should span 3–4 orders of magnitude, with recovery rates ≥80% .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological activities of this compound across different in vitro and in vivo models?

  • Answer : Discrepancies may arise from bioavailability differences or metabolite interference. Conduct parallel in vitro (e.g., cell monolayers for permeability) and in vivo (plasma pharmacokinetics) assays under matched dosing regimes. Use stable isotope tracers to track metabolite formation and employ knockout animal models to isolate target pathways .

Q. How can multi-omics approaches be integrated to elucidate the systemic effects of this compound in complex biological systems?

  • Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes, metabolomics (LC-QTOF-MS) to map metabolic shifts, and proteomics (TMT labeling) to quantify protein interactions. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify nodes where this compound modulates inflammation or apoptosis. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing .

Q. What statistical frameworks are appropriate for analyzing dose-response non-linearity in this compound’s neuroprotective effects?

  • Answer : Apply mixed-effects models to account for inter-subject variability in in vivo studies. For non-monotonic responses, use Bayesian hierarchical models with sigmoidal or biphasic priors. Report effect sizes (e.g., Cohen’s d) and confidence intervals instead of relying solely on p-values. Sensitivity analyses should test robustness to outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.